molecular formula C16H10Cl3N3O2 B032026 2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 133648-80-3

2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B032026
CAS No.: 133648-80-3
M. Wt: 382.6 g/mol
InChI Key: OKYBVAJQBYWJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione (CAS 133648-80-3) is a triazine-dione derivative with a molecular formula of C₁₆H₁₀Cl₃N₃O₂ and a molecular weight of 382.63 g/mol . It is characterized by a 1,2,4-triazine-3,5-dione core substituted with a 3,5-dichloro-4-(4-chlorobenzyl)phenyl group.

This compound is primarily recognized as Diclazuril Impurity F, a reference standard in pharmaceutical quality control for the anticoccidial drug Diclazuril . Its structural features, including multiple chlorine substituents and a benzyl group, contribute to its role in stability testing and impurity profiling .

Properties

IUPAC Name

2-[3,5-dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3N3O2/c17-10-3-1-9(2-4-10)5-12-13(18)6-11(7-14(12)19)22-16(24)21-15(23)8-20-22/h1-4,6-8H,5H2,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYBVAJQBYWJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158289
Record name 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133648-80-3
Record name 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133648803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-DICHLORO-4-(4-CHLOROBENZYL)PHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N435530P73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nucleophilic Aromatic Substitution and Cyclization

A plausible route involves the condensation of 3,5-dichloro-4-(4-chlorobenzyl)aniline with a triazine precursor. For example:

  • Intermediate Preparation : 3,5-Dichloro-4-(4-chlorobenzyl)aniline is synthesized via Friedel-Crafts alkylation of 4-chlorotoluene with 3,5-dichlorophenol, followed by nitration and reduction.

  • Triazine Ring Formation : The aniline intermediate reacts with ethyl cyanoacetate under acidic conditions to form a 1,2,4-triazine-3,5-dione scaffold. This mirrors methods used for analogous triazine derivatives.

Critical Reaction Parameters :

  • Temperature: 80–100°C

  • Catalyst: Concentrated HCl or H₂SO₄

  • Solvent: Ethanol or DMF

Side Product in Diclazuril Synthesis

The compound is identified as Des-cyano diclazuril , a des-cyano impurity formed during diclazuril production. The proposed mechanism involves:

  • Loss of Cyano Group : Hydrolysis or thermal degradation of diclazuril’s cyano moiety under basic conditions.

  • Rearrangement : Stabilization via intramolecular hydrogen bonding, leading to the triazine dione structure.

Analytical Characterization

Spectroscopic Data

TechniqueKey FindingsSource
Mass Spectrometry Molecular ion peak at m/z 382.6 [M+H]⁺, consistent with C₁₆H₁₀Cl₃N₃O₂
NMR - Aromatic protons at δ 7.2–7.4 ppm (4-chlorobenzyl)
- Triazine C=O at δ 165 ppm

Chromatographic Purity

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ~8.2 min.

  • Impurity Profile : Typically <0.1% in diclazuril formulations, requiring stringent control.

Optimization Challenges

Regioselectivity Issues

The electrophilic chlorination of the phenyl ring risks over-chlorination. Strategies include:

  • Directed Ortho-Metalation : Using directing groups to ensure 3,5-dichloro substitution.

  • Low-Temperature Halogenation : Minimizing polysubstitution.

Solubility Limitations

The compound exhibits poor aqueous solubility (DMSO or methanol required), complicating large-scale crystallization. Solutions involve:

  • Co-Solvent Systems : Ethanol-water mixtures for gradual precipitation.

  • Hot Filtration : Removing insoluble byproducts at elevated temperatures.

Industrial-Scale Considerations

Cost-Effective Chlorination

ReagentEfficiencyByproducts
Cl₂ gasHighHCl (corrosive)
SOCl₂ModerateSO₂ (toxic)

Recommendation : Cl₂ gas with scrubbers for HCl neutralization.

Environmental Impact

  • Waste Streams : Chlorinated byproducts require incineration or catalytic decomposition.

  • Green Chemistry : Exploring biocatalytic methods for benzyl group introduction .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out under reflux conditions with solvents such as 1,4-dioxane or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted triazine derivatives, while hydrolysis can produce amides or carboxylic acids.

Scientific Research Applications

Pharmaceutical Industry

Diclazuril impurity F is primarily recognized as an impurity associated with the synthesis of Diclazuril, a veterinary antiparasitic agent. Its role in the pharmaceutical industry includes:

  • Quality Control : The identification of impurities like Diclazuril impurity F is crucial for ensuring the safety and efficacy of pharmaceutical products. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify impurities during drug formulation processes .
  • Research and Development : Understanding the behavior of this compound in biological systems aids in the development of safer and more effective antiparasitic drugs. Studies focus on its pharmacokinetics and potential interactions with other compounds .

Veterinary Medicine

Diclazuril is widely used in veterinary medicine for treating coccidiosis in livestock and poultry. The presence of impurities like Diclazuril impurity F can affect:

  • Efficacy of Treatment : Research indicates that impurities may influence the pharmacodynamics of the active ingredient, necessitating thorough analysis to ensure optimal therapeutic outcomes .
  • Regulatory Compliance : Veterinary formulations must adhere to strict regulatory standards concerning impurities. This compound serves as a benchmark for assessing the quality of Diclazuril formulations .

Case Study 1: Impurity Profiling in Diclazuril Formulations

A study conducted on various Diclazuril formulations analyzed the levels of Diclazuril impurity F using HPLC. The results indicated varying concentrations across different batches, highlighting the need for stringent quality control measures. The findings underscored how impurities can impact both efficacy and safety profiles of veterinary drugs.

Case Study 2: Pharmacokinetics in Animal Models

Research involving animal models assessed the pharmacokinetics of Diclazuril and its impurities, including Diclazuril impurity F. Results showed that while the active compound exhibited expected absorption rates, the presence of impurities altered metabolic pathways, necessitating further investigation into their effects on therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its derivatives may act as enzyme inhibitors or receptor antagonists, disrupting cellular processes and exhibiting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Features of Triazine-Dione Derivatives

Compound Name / CAS Key Substituents Molecular Formula Molecular Weight (g/mol) Primary Application
Target Compound (133648-80-3) 3,5-Dichloro-4-(4-chlorobenzyl)phenyl C₁₆H₁₀Cl₃N₃O₂ 382.63 Pharmaceutical impurity
Diclazuril (CAS 101831-37-2) 4-(4-Chloro-α-cyanobenzyl)-3,5-dichlorophenyl C₁₇H₉Cl₃N₄O₂ 407.64 Anticoccidial drug
6-Azauracil (CAS 461-89-2) Unsubstituted triazine-dione core C₃H₃N₃O₂ 113.07 Antitumor agent
38561-01-2 4-[(4-Chlorophenyl)sulfonyl]-3-methylphenyl C₁₆H₁₂ClN₃O₄S 377.80 Research compound
1164529-87-6 4-Methyl-6-[3-(dimethylamino)acryloyl]-2-(4-chlorophenyl) C₁₅H₁₅ClN₄O₃ 334.76 Anticonvulsant candidate

Key Observations :

  • The target compound and Diclazuril share a dichlorophenyl backbone but differ in substituents: Diclazuril has a cyanomethyl group, while the target compound features a chlorobenzyl group .
  • Simpler analogs like 6-azauracil lack aromatic substituents, resulting in lower molecular weight and distinct pharmacological profiles .
  • Substituents such as sulfonyl (CAS 38561-01-2) or acryloyl (1164529-87-6) groups introduce polarity or hydrogen-bonding capacity, influencing target interactions .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Melting Point (°C) Solubility LogP (Predicted) Stability
Target Compound 184–186 Slight in DMSO, methanol 4.2 Stable at 4°C
Diclazuril 289–292 Insoluble in water 4.8 Hygroscopic
6-Azauracil >300 Soluble in hot water -0.5 Light-sensitive
1164529-87-6 N/A Soluble in organic solvents 2.1 Sensitive to moisture

Key Observations :

  • The target compound’s higher melting point compared to non-chlorinated analogs (e.g., 6-azauracil) reflects enhanced crystallinity due to halogenated aromatic groups .
  • Limited solubility in polar solvents aligns with its role as an impurity standard, contrasting with water-soluble derivatives like 6-azauracil .

Pharmacological and Functional Comparisons

Key Observations :

  • The target compound lacks therapeutic activity but is critical for quality control in Diclazuril production .
  • Anticonvulsant triazine-diones (e.g., 4o/4s) exhibit substituent-dependent GABA modulation, unlike the inactive target compound .
  • 6-Azauracil ’s antitumor activity stems from pyrimidine analog properties, a mechanism absent in chlorinated derivatives .

Biological Activity

2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione (CAS Number: 133648-80-3) is a synthetic compound belonging to the triazine family. Its molecular formula is C16_{16}H10_{10}Cl3_{3}N3_{3}O2_{2}, with a molecular weight of 382.63 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The compound features multiple chlorine substituents and a triazine ring, which are believed to contribute to its biological properties. The structural formula can be represented as follows:

SMILES Clc1ccc(Cc2c(Cl)cc(cc2Cl)N3N=CC(=O)NC3=O)cc1\text{SMILES }Clc1ccc(Cc2c(Cl)cc(cc2Cl)N3N=CC(=O)NC3=O)cc1

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial activity. The presence of dichloro groups is particularly noted for enhancing lipophilicity and increasing cellular penetration, which may lead to improved efficacy against resistant strains of bacteria.

  • Mechanism of Action : The chlorinated phenyl rings may interact with bacterial cell membranes or specific microbial targets, disrupting essential functions.
  • Case Studies : In vitro studies have demonstrated that derivatives of triazine compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. For instance, compounds with similar dichloro substitutions showed minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cytotoxicity : Studies have shown that triazine derivatives can significantly reduce cell viability in various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells.
  • Research Findings :
    • A derivative with a similar structure was reported to decrease the viability of Caco-2 cells by approximately 39.8% compared to untreated controls .
    • Another study indicated that modifications in the substituents on the triazine ring could enhance anticancer activity, suggesting that the presence of halogens plays a critical role in the effectiveness of these compounds against cancer cells.

Table 1: Antimicrobial Activity Data

CompoundTarget PathogenMIC (µg/mL)Reference
Compound AS. aureus1
Compound BE. faecium16
Compound CC. auris<10

Table 2: Anticancer Activity Data

CompoundCell LineViability Reduction (%)Reference
Compound DCaco-239.8
Compound EA54931.9

Q & A

Q. Optimization Tips :

  • Adjust stoichiometry of nitrous acid to avoid over-/under-nitrosation.
  • Monitor reaction temperature (60–65°C optimal for cyclization) to prevent side reactions .
  • Use glacial acetic acid with catalytic HCl to enhance cyclization kinetics .

Advanced: How can regioselectivity challenges in triazine-dione synthesis be addressed?

Methodological Answer:
Regioselectivity issues arise due to competing reaction pathways during cyclization. Strategies include:

  • Steric and electronic control : Introduce electron-withdrawing groups (e.g., chloro substituents) to direct cyclization to the desired position .
  • Protecting groups : Temporarily block reactive sites (e.g., benzyl groups) to prevent undesired substitutions .
  • Kinetic vs. thermodynamic control : Use low temperatures (0–5°C) to favor kinetic products, confirmed via HPLC or GC monitoring .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and triazine-dione core integrity. For example, carbonyl resonances typically appear at δ 160–170 ppm .
  • FT-IR : Confirm carbonyl stretches (C=O) at 1680–1700 cm1^{-1} and absence of primary amine peaks (N-H) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects.

  • Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts) .
  • X-ray Crystallography : Compare solid-state (X-ray) and solution (NMR) structures to identify conformational flexibility .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian09) to simulate NMR chemical shifts and validate assignments .

Basic: What are the key physicochemical properties influencing reactivity?

Methodological Answer:

  • Lipophilicity : LogP values (calculated via ChemDraw) predict solubility in organic vs. aqueous media, critical for reaction design.
  • Acid dissociation constant (pKa) : Use potentiometric titration to determine protonation sites (e.g., triazine NH groups, pKa ~8–10) .
  • Thermal stability : TGA/DSC analysis to assess decomposition temperatures (>200°C typical for triazine-diones) .

Advanced: How can environmental fate studies be designed for this compound?

Methodological Answer:
Adopt a tiered approach per OECD guidelines :

Phase 1 (Lab-scale) :

  • Hydrolysis : Incubate at pH 4, 7, and 9; analyze via LC-MS for degradation products.
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life .

Phase 2 (Ecotoxicology) :

  • Test acute toxicity on Daphnia magna (EC50) and algal growth inhibition (OECD 201) .

Phase 3 (Field studies) :

  • Use randomized block designs with split plots to assess soil persistence across seasons .

Basic: What are common pitfalls in biological activity assays for triazine-diones?

Methodological Answer:

  • False positives : Pre-screen for aggregation-based inhibition using detergent (e.g., 0.01% Triton X-100) .
  • Cytotoxicity interference : Perform MTT assays with controls for mitochondrial toxicity.
  • Solubility limits : Use DMSO concentrations <1% to avoid solvent artifacts .

Advanced: How can QSAR models improve lead optimization for this compound?

Methodological Answer:

  • Descriptor selection : Include electronic (HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters .
  • Validation : Use leave-one-out cross-validation (LOO-CV) and external test sets (R2^2 > 0.7 acceptable).
  • Case study : A QSAR model for triazine-dione antimicrobial activity identified chloro substituents as critical for membrane penetration .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats; avoid inhalation of fine powders .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Emergency procedures : For skin contact, wash with 10% ethanol/water solution; consult SDS for first aid .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C) aid mechanistic studies?

Methodological Answer:

  • Tracing reaction pathways : Synthesize 13C^{13}C-labeled triazine-dione to track carbonyl group transformations via 13C^{13}C-NMR .
  • Metabolic studies : Use 14C^{14}C-labeled analogs to quantify bioaccumulation in in vivo models (e.g., rat liver microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.